2-Fluoro-4-isobutylbenzoic acid
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Overview
Description
2-Fluoro-4-isobutylbenzoic acid is an aromatic organic compound that belongs to the class of fluorobenzoic acids. This compound is characterized by the presence of a fluorine atom and an isobutyl group attached to the benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isobutylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield. Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing various fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isobutylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and isobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
2-Fluoro-4-isobutylbenzoic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isobutylbenzoic acid involves its interaction with specific molecular targets and pathways The fluorine atom and isobutyl group contribute to its binding affinity and reactivity The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: A simpler analog with only a fluorine atom attached to the benzene ring.
4-Fluorobenzoic acid: Another isomer with the fluorine atom in the para position.
2-Fluoro-4-hydroxybenzoic acid: A compound with a hydroxyl group instead of an isobutyl group.
Uniqueness
2-Fluoro-4-isobutylbenzoic acid is unique due to the presence of both a fluorine atom and an isobutyl group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H13FO2 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
UHZPKXRCPWYODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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